molecular formula C18H16N2O4S B2618790 Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-30-1

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2618790
CAS No.: 888409-30-1
M. Wt: 356.4
InChI Key: COWUBIOOYHAYCR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 3-methoxybenzamido substituent at the 2-position and an ethyl ester group at the 6-position. Benzothiazole scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and anticancer compounds . This compound’s structural uniqueness lies in the combination of the electron-donating methoxy group and the amide linkage, which may enhance hydrogen-bonding interactions with biological targets such as DNA gyrase or Hsp90 .

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-7-8-14-15(10-12)25-18(19-14)20-16(21)11-5-4-6-13(9-11)23-2/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWUBIOOYHAYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position of the benzothiazole ring is a critical site for modulating biological activity. Key analogs include:

Compound Name Substituent at 2-Position Molecular Weight Key Functional Groups Synthesis Yield Biological Activity/Applications
Target Compound 3-Methoxybenzamido 370.38 g/mol Amide, ester, methoxy Not reported Presumed kinase/DNA gyrase inhibition
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate Boc-protected piperazine 435.52 g/mol Ester, tertiary amine, Boc group 97% Hsp90 C-terminal inhibition
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate Benzothiazole carboxamide 383.44 g/mol Bis-benzothiazole, amide, ester Not reported Potential enzyme inhibition (predicted)
Ethyl 2-Methylbenzo[d]thiazole-6-carboxylate Methyl 235.28 g/mol Ester, methyl Not reported Building block for further derivatization
Methyl 2-Amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate Amino, pyridinylmethoxy 315.07 g/mol Ester, amine, pyridine ether 8% DNA gyrase inhibition (antibacterial)
Key Observations:
  • Target vs. The target compound’s 3-methoxybenzamido group offers a balance of hydrogen-bonding (amide) and hydrophobic (methoxy) interactions.
  • Target vs. Bis-Benzothiazole : The bis-benzothiazole analog has a higher molecular weight (383.44 vs. 370.38 g/mol) and predicted density (1.495 g/cm³), suggesting enhanced lipophilicity. The methoxy group in the target compound may improve solubility compared to the purely aromatic bis-benzothiazole.
  • Target vs. Methyl Substituent : The methyl group simplifies the structure but lacks hydrogen-bonding capacity, likely reducing target affinity compared to the amide-containing target.
Reaction Efficiency:
  • Piperazine substitution achieved near-quantitative yield (97%), highlighting the efficiency of halogen displacement reactions in benzothiazole chemistry.
  • Lower yields in pyridinylmethoxy derivatives (8%) suggest challenges in steric or electronic control during alkylation.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely intermediate between the methyl derivative (more lipophilic) and the pyridinylmethoxy analog (more polar).
  • Solubility : The 3-methoxy group may enhance aqueous solubility compared to purely aromatic analogs like .

Biological Activity

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring , which is known for its pharmacological properties. The presence of the methoxy and amido groups enhances its biological activity. The typical synthesis involves the condensation of 2-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride, followed by esterification with ethyl chloroformate, often using triethylamine as a base to neutralize hydrochloric acid formed during the reaction.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammation and pain pathways, contributing to its anti-inflammatory and analgesic effects.
  • Cell Cycle Modulation : The compound affects cell cycle progression, particularly arresting cells in the G2/M phase, which is critical for its anticancer activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has demonstrated significant cytotoxicity against various cancer cell lines. Studies have indicated that it can inhibit the growth of leukemia cell lines and other solid tumors, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives that exhibit similar biological activities:

Compound TypeBiological Activity
2,4-Disubstituted ThiazolesAntibacterial, antifungal, anticancer
Indole DerivativesAntiviral, anti-inflammatory, anticancer

The unique structure of this compound provides distinct advantages in terms of chemical reactivity and biological activity compared to these derivatives .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound. Results showed CC(50) values indicating significant cytotoxicity against human CD4(+) lymphocytes and various cancer cell lines .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited inhibitory effects on certain strains, reinforcing its potential as an antimicrobial agent.

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